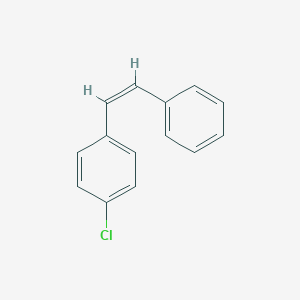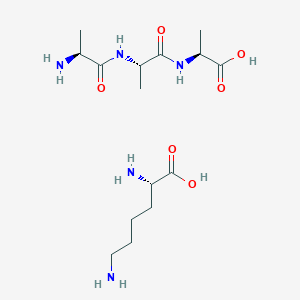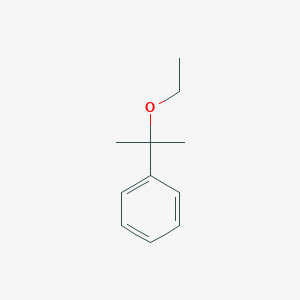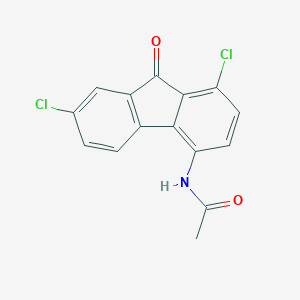
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOFAA is a derivative of fluorenone, which is a polycyclic aromatic compound.
Wirkmechanismus
The mechanism of action of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and its efficacy in animal models.
Another area of interest is its use as a building block for the synthesis of novel organic materials. Researchers are exploring the use of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide in the development of new organic semiconductors and sensors.
In conclusion, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and organic electronics.
Synthesemethoden
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is synthesized by reacting 1,7-dichlorofluorenone with acetic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
1785-05-3 |
|---|---|
Produktname |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
Molekularformel |
C15H9Cl2NO2 |
Molekulargewicht |
306.1 g/mol |
IUPAC-Name |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-12-5-4-11(17)14-13(12)9-3-2-8(16)6-10(9)15(14)20/h2-6H,1H3,(H,18,19) |
InChI-Schlüssel |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



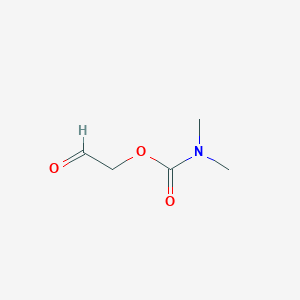
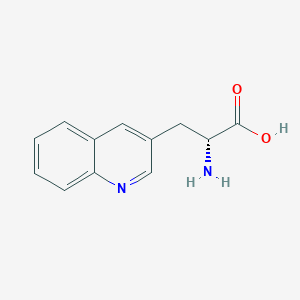
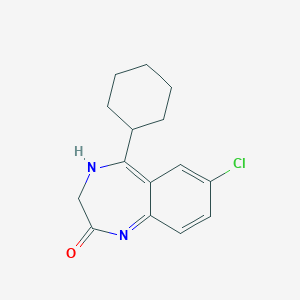
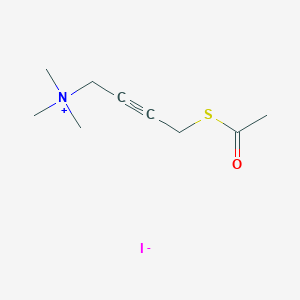
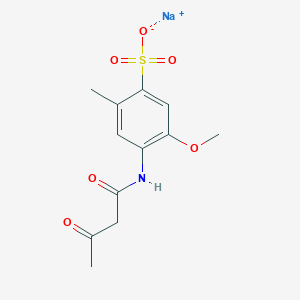
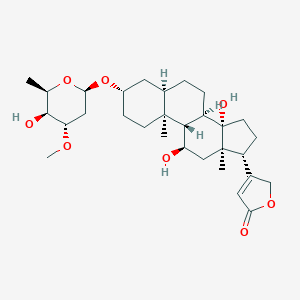
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
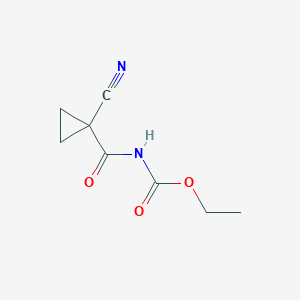
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
